Field: Materials Science
Results: The TBP-BIIR coating showed a maximum protection efficiency (PE) of more than 94% when treated with a strong acid, strong base, and high salt solution.
Field: Solar Energy
Application: TBP is used as an additive in the hole transport layer in highly efficient perovskite solar cells (PSCs).
Results: The device with TBP complex exhibits significantly enhanced stability in N2 atmosphere or humidity environment.
Application: TBP is used to improve the crystallinity of perovskite in solution-processed perovskite solar cells (PSCs).
Results: The power conversion efficiencies (PCEs) of CH3NH3PbI3-based PSCs were improved from 6.71% to 10.62% (i.e., 58% enhancement).
Application: TBP is an indispensable additive for the hole transport layer in highly efficient perovskite solar cells (PSCs).
Method: Various characterizations have proved strong chemical interaction forms between 1,4-DITFB and TBP.
4-tert-Butylpyridine-2-carbonitrile is an organic compound characterized by a pyridine ring substituted with a tert-butyl group at the fourth position and a cyano group at the second position. This compound is notable for its unique structural features, which contribute to its chemical reactivity and potential applications in various fields.
There is no current information available on the specific mechanism of action of 4-tert-Butylpyridine-2-carbonitrile in scientific research.
Due to the lack of specific data, it is advisable to handle 4-tert-Butylpyridine-2-carbonitrile with caution, assuming similar properties to other nitrile-containing aromatic compounds. These can include:
The chemical behavior of 4-tert-Butylpyridine-2-carbonitrile is influenced by its functional groups. Key reactions include:
Research indicates that 4-tert-Butylpyridine-2-carbonitrile exhibits biological activity, particularly in the context of its interaction with biological systems. It has been studied for its potential as a ligand in various biochemical pathways, although specific mechanisms of action remain to be fully elucidated. Its structural characteristics may confer unique properties that influence its biological interactions.
The synthesis of 4-tert-Butylpyridine-2-carbonitrile can be achieved through several methods:
The optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity.
4-tert-Butylpyridine-2-carbonitrile finds utility in various applications:
Studies on the interactions of 4-tert-Butylpyridine-2-carbonitrile with other molecules have revealed insights into its reactivity and potential applications. For instance, investigations into its adsorption properties on nanocrystalline titanium dioxide have demonstrated significant effects on material performance, particularly in dye-sensitized solar cells .
Several compounds share structural similarities with 4-tert-Butylpyridine-2-carbonitrile. A comparison highlights its unique features:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-tert-Butylpyridine | Pyridine ring with tert-butyl group | Lacks cyano group; primarily used as a base |
2-Cyanopyridine | Pyridine ring with cyano group at second position | Lacks tert-butyl group; different steric effects |
3-tert-Butylpyridine | Tert-butyl group at third position | Different reactivity profile due to position |
4-(Bromomethyl)pyridine | Bromomethyl group at fourth position | Different functional reactivity |
4-tert-Butylpyridine-2-carbonitrile is distinguished by the combination of the tert-butyl and cyano groups, which provides a unique reactivity profile not found in other similar compounds. This combination enhances its utility in synthetic applications and biological interactions, setting it apart from structurally related compounds.